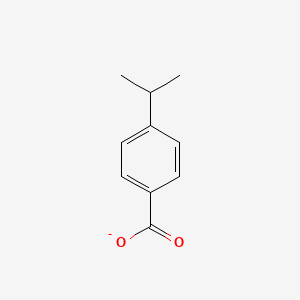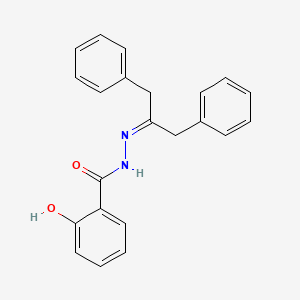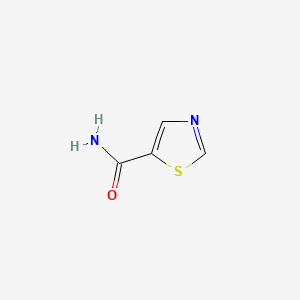![molecular formula C18H27N3S B1230124 1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea is a member of benzenes.
Aplicaciones Científicas De Investigación
Chiral Solvating Agents
1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea derivatives are used as chiral solvating agents (CSAs) in enantiodiscrimination, particularly in nuclear magnetic resonance (NMR) spectroscopy. These derivatives have been effective in differentiating the NMR signals of enantiomeric substrates, aiding in stereochemical studies (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Synthesis of Bioactive Compounds
Thiourea derivatives, including 1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea, are crucial in the synthesis of various bioactive compounds. For instance, they have been employed in the formation of pyrimidin-6(5H)-ones, which are analogs of biologically active natural products like isoguanosine (Quinn & Scammells, 1991).
Catalysis in Organic Reactions
These thiourea derivatives are used as catalysts in organic reactions, including the asymmetric Michael reaction. They activate specific compounds in the reaction, leading to high enantio- and diastereoselectivity, which is crucial in the synthesis of compounds like baclofen (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Propiedades
Nombre del producto |
1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea |
|---|---|
Fórmula molecular |
C18H27N3S |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C18H27N3S/c1-2-6-15-9-11-17(12-10-15)20-21-18(22)19-14-13-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H2,19,21,22) |
Clave InChI |
MGVCRIARJDLWPT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=NNC(=S)NCCC2=CC=CC=C2)CC1 |
Solubilidad |
3.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)

![2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1230045.png)
![N'-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1-naphthalenyloxy)acetohydrazide](/img/structure/B1230046.png)
![4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide](/img/structure/B1230048.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
![N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)


![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)


